molecular formula C9H8N2S2 B1274096 5-amino-4-phenylthiazole-2-thiol CAS No. 6964-10-9

5-amino-4-phenylthiazole-2-thiol

Cat. No.: B1274096
CAS No.: 6964-10-9
M. Wt: 208.3 g/mol
InChI Key: DFBLEVVSFACJOY-UHFFFAOYSA-N
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Description

5-amino-4-phenylthiazole-2-thiol is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of both amino and thione groups in the molecule makes it a versatile compound for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

5-Amino-4-phenylthiazole-2(3H)-thione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form charge transfer complexes with compounds like 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid . These interactions suggest that 5-Amino-4-phenylthiazole-2(3H)-thione can participate in redox reactions and potentially influence cellular redox states.

Cellular Effects

5-Amino-4-phenylthiazole-2(3H)-thione affects various types of cells and cellular processes. It has been reported to influence purine and pyrimidine ribonucleotide pools in L1210 ascites cells . This indicates that the compound can impact nucleotide metabolism, which is essential for DNA and RNA synthesis. Additionally, its effects on cellular signaling pathways, gene expression, and cellular metabolism are areas of active research.

Molecular Mechanism

The molecular mechanism of 5-Amino-4-phenylthiazole-2(3H)-thione involves its interactions with biomolecules at the molecular level. It forms charge transfer complexes with various acceptors, indicating its role in redox reactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. The compound’s ability to influence gene expression and cellular signaling pathways further highlights its potential as a biochemical modulator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-phenylthiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenyl isothiocyanate with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-phenylthiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can react with the amino group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: N-substituted thiazole derivatives.

Scientific Research Applications

Biological Activities

5-amino-4-phenylthiazole-2-thiol exhibits several significant biological activities:

Antimicrobial Activity

This compound has shown notable antimicrobial properties against various pathogens:

  • Effective against Candida albicans and Candida glabrata, indicating potential as an antifungal agent.
  • Exhibits activity against bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation through:

  • Induction of apoptosis in cancer cells.
  • Modulation of cell cycle progression.
    Studies have identified its effectiveness against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116), with IC50_{50} values indicating significant cytotoxicity .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation. This mechanism highlights its potential in treating inflammatory diseases.

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders .

Applications in Drug Development

Due to its biological activities, this compound is explored as a lead compound for drug development targeting various diseases:

  • Antimicrobial Agents : Its effectiveness against fungal and bacterial pathogens positions it as a candidate for new antimicrobial drugs.
  • Anticancer Therapeutics : The compound's ability to induce apoptosis in cancer cells makes it a promising scaffold for designing anticancer agents.

Case Study 1: Anticancer Activity

A study synthesized derivatives of thiazole compounds, including this compound, which were tested against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited significant antiproliferative effects with IC50_{50} values ranging from 10 to 30 µM, showcasing their potential as anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives. The study revealed that compounds containing the thiazole moiety displayed potent antifungal activity against Candida species and antibacterial effects against various Gram-positive and Gram-negative bacteria. This underscores the relevance of thiazole derivatives in developing new antifungal and antibacterial therapies.

Summary of Findings

Activity Target Pathogen/Cell Line IC50_{50} Value Reference
AntifungalCandida albicansNot specified
AnticancerHepG2 (human liver cancer)~7.46 µg/mL
HCT116 (colorectal carcinoma)~12.6 µg/mL
Anti-inflammatoryProstaglandin biosynthesisNot specified
AntibacterialVarious bacterial strainsNot specified

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Another heterocyclic compound with similar biological activities.

    5-Amino-1,3,4-thiadiazole-2-thiol: Contains both amino and thiol groups, similar to 5-amino-4-phenylthiazole-2-thiol.

Uniqueness

This compound is unique due to the presence of both amino and thione groups, which allows it to participate in a wide range of chemical reactions.

Biological Activity

5-Amino-4-phenylthiazole-2-thiol is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its thiazole ring, amino group, and phenyl substitution, has been the subject of various studies aimed at understanding its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2S2C_9H_8N_2S_2, with a molecular weight of approximately 208.3 g/mol. The compound features a five-membered thiazole ring that includes both sulfur and nitrogen atoms, contributing to its unique reactivity and biological properties.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

  • Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains and fungi. It has shown effectiveness against pathogens such as Candida albicans and Candida glabrata, indicating its potential as an antifungal agent.

2. Anticancer Properties

  • Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells.

3. Anti-inflammatory Effects

  • The compound has been reported to exhibit anti-inflammatory activity by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation.

4. Enzyme Inhibition

  • Several studies have highlighted the inhibitory effects of this compound on specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Charge Transfer Complexes : The compound can form charge transfer complexes with electron acceptors, which may influence redox reactions within cells.
  • Binding Affinity : Its amino group allows for hydrogen bonding with biological molecules, enhancing its binding affinity to target proteins or receptors.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Amino-thiazoleBasic thiazole structureLacks phenyl substitution; less complex
PhenylthiazoleContains a phenyl groupMore aromatic character; different reactivity
5-MethylthiazoleMethyl substitution at the 5-positionAlters electronic properties; affects biological activity
4-Amino-thiazoleAmino group at different positionDifferent biological activity profile

This compound stands out due to its specific amino and phenyl substitutions, which enhance its reactivity and biological activity compared to simpler thiazoles .

Case Studies and Research Findings

  • Antifungal Activity Study : A study conducted on the antifungal efficacy of various thiazole derivatives revealed that this compound exhibited potent activity against Candida species, with minimum inhibitory concentrations (MICs) lower than those for standard antifungal agents.
  • Cancer Cell Proliferation Inhibition : In vitro experiments showed that treatment with this compound resulted in significant reductions in the viability of cancer cell lines such as HeLa and MCF-7, indicating its potential as an anticancer agent.
  • Enzyme Inhibition Research : Investigations into the enzyme inhibition capabilities of this compound revealed it effectively inhibited key enzymes involved in inflammation pathways, providing insights into its anti-inflammatory mechanisms .

Properties

IUPAC Name

5-amino-4-phenyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c10-8-7(11-9(12)13-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBLEVVSFACJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219901
Record name 5-Amino-4-phenylthiazole-2(3H)-thione
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Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6964-10-9
Record name 5-Amino-4-phenyl-2(3H)-thiazolethione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4-phenylthiazole-2(3H)-thione
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Record name NSC66334
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Record name 5-Amino-4-phenylthiazole-2(3H)-thione
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Record name 5-amino-4-phenylthiazole-2(3H)-thione
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